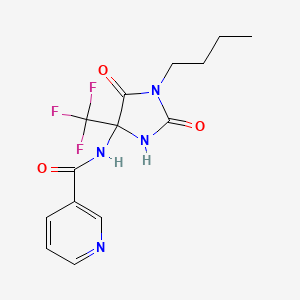![molecular formula C32H32ClN3O6S B11565308 N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11565308.png)
N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” is a complex organic compound that features multiple functional groups, including a sulfonamide, hydrazine, and ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the hydrazinecarbonyl and benzenesulfonamide moieties, followed by their coupling under specific conditions. Common reagents might include chlorinated aromatic compounds, ethoxy-substituted phenols, and hydrazine derivatives. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
“N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines. Substitution reactions can introduce new functional groups or modify existing ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties such as antimicrobial or anticancer activity.
Medicine
In medicine, the compound might be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry
In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which “N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting the function of specific proteins. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other sulfonamides, hydrazine derivatives, or aromatic ethers. Examples could be:
- Sulfanilamide
- Hydrazinecarboxamide
- 4-Chlorophenyl ether derivatives
Uniqueness
What sets “N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide” apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure could lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C32H32ClN3O6S |
|---|---|
Molekulargewicht |
622.1 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C32H32ClN3O6S/c1-3-40-28-17-15-27(16-18-28)36(43(38,39)29-8-6-5-7-9-29)22-32(37)35-34-21-25-12-19-30(31(20-25)41-4-2)42-23-24-10-13-26(33)14-11-24/h5-21H,3-4,22-23H2,1-2H3,(H,35,37)/b34-21+ |
InChI-Schlüssel |
GNLVHYFHQNLVFX-KEIPNQJHSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11565228.png)
![3-Fluoro-N-({N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11565233.png)
![3-chloro-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11565238.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11565245.png)

![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11565257.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11565259.png)
![(4E)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11565260.png)
![1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11565264.png)
![N-(4-ethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11565268.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11565272.png)
![3-[(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B11565275.png)
![2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11565279.png)
![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11565287.png)
